BenchChemオンラインストアへようこそ!

6,7-Dihydro-5H-pyrrolo[2,3-d]pyrimidin-4-amine

CpCDPK1 inhibition scaffold hopping kinase inhibitor lead optimization

6,7-Dihydro-5H-pyrrolo[2,3-d]pyrimidin-4-amine (CAS 856600-01-6; MW 136.16; C₆H₈N₄) is the unsubstituted parent scaffold of the dihydropyrrolopyrimidine (PrP) class—a partially saturated, fused bicyclic heterocycle that serves as a key building block in medicinal chemistry for synthesizing ATP-competitive kinase inhibitors. Unlike its fully aromatic 7-deazaadenine counterpart (7H-pyrrolo[2,3-d]pyrimidin-4-amine, CAS 1500-85-2), the 6,7-dihydro modification introduces an sp³-hybridized ethylene bridge (Fsp³ = 0.333), altering conformational flexibility, electronic properties, and hydrogen-bonding capacity.

Molecular Formula C6H8N4
Molecular Weight 136.158
CAS No. 856600-01-6
Cat. No. B2902543
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,7-Dihydro-5H-pyrrolo[2,3-d]pyrimidin-4-amine
CAS856600-01-6
Molecular FormulaC6H8N4
Molecular Weight136.158
Structural Identifiers
SMILESC1CNC2=NC=NC(=C21)N
InChIInChI=1S/C6H8N4/c7-5-4-1-2-8-6(4)10-3-9-5/h3H,1-2H2,(H3,7,8,9,10)
InChIKeyJTAXQEXXMJBSMX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6,7-Dihydro-5H-pyrrolo[2,3-d]pyrimidin-4-amine (CAS 856600-01-6): Core Scaffold Procurement Guide for Kinase Inhibitor R&D


6,7-Dihydro-5H-pyrrolo[2,3-d]pyrimidin-4-amine (CAS 856600-01-6; MW 136.16; C₆H₈N₄) is the unsubstituted parent scaffold of the dihydropyrrolopyrimidine (PrP) class—a partially saturated, fused bicyclic heterocycle that serves as a key building block in medicinal chemistry for synthesizing ATP-competitive kinase inhibitors [1]. Unlike its fully aromatic 7-deazaadenine counterpart (7H-pyrrolo[2,3-d]pyrimidin-4-amine, CAS 1500-85-2), the 6,7-dihydro modification introduces an sp³-hybridized ethylene bridge (Fsp³ = 0.333), altering conformational flexibility, electronic properties, and hydrogen-bonding capacity . This scaffold is the core of numerous preclinical and clinical kinase inhibitors targeting FAK/Pyk2, PI3K, JAK, BTK, and CpCDPK1, and is structurally embedded in Tofacitinib impurity reference standards .

Why 6,7-Dihydro-5H-pyrrolo[2,3-d]pyrimidin-4-amine Cannot Be Replaced by Generic Pyrrolopyrimidine Analogs


The 6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-4-amine scaffold is not interchangeable with its closest structural analogs—the fully aromatic 7H-pyrrolo[2,3-d]pyrimidin-4-amine (CAS 1500-85-2), the 4-chloro congener (CAS 16372-08-0), or the isosteric 1H-pyrazolo[3,4-d]pyrimidin-4-amine (PP) scaffold—because each substitution or saturation change produces quantifiable and functionally consequential differences in kinase inhibition potency, pharmacokinetic exposure, and synthetic derivatization pathways [1]. Paired-compound studies demonstrate that simply swapping the PrP core for the PP core while retaining identical substituents can alter CpCDPK1 IC₅₀ values by over 100-fold and change oral AUC by more than 4-fold [1]. The 4-amino group enables direct amidation and reductive amination chemistry that the 4-chloro variant cannot support without an additional displacement step, impacting both synthetic efficiency and final compound diversity [2]. These are not marginal differences; they are decision-determinative for lead optimization programs where scaffold choice governs target engagement, selectivity, and preclinical developability.

Quantitative Differentiation Evidence: 6,7-Dihydro-5H-pyrrolo[2,3-d]pyrimidin-4-amine vs. Closest Analogs


PrP Scaffold Recovers Kinase Inhibition Potency Lost in PP Scaffold: Up to 124-Fold IC₅₀ Improvement for Matched Substituent Pairs

In a direct head-to-head scaffold comparison, substituting the pyrazolopyrimidine (PP) core with the pyrrolopyrimidine (PrP) core—while holding R1 and R2 substituents constant—produced dramatic gains in CpCDPK1 inhibitory potency. PP-based compound 11 (R2 = -OMe, R1 = 6-ethoxynaphthalen-2-yl) inhibited CpCDPK1 with an IC₅₀ of 1.33 μM, whereas its PrP-based matched pair, compound 18, achieved an IC₅₀ of 0.030 μM, representing a 44-fold improvement. More strikingly, PP compound 12 (IC₅₀ = 0.62 μM) was outperformed by PrP compound 19 (IC₅₀ = 0.005 μM) by 124-fold [1]. The mechanistic basis lies in the single-atom difference (N→C at position 2 of the scaffold), which disfavors a restrictive polar interaction network present in the PP series and allows accommodation of larger R2 substituents in the ATP-binding pocket [1]. This scaffold-dependent potency recovery is not predictable from individual substituent SAR alone and demonstrates why the PrP core must be specifically procured for programs exploring O-alkylated R2 substituents.

CpCDPK1 inhibition scaffold hopping kinase inhibitor lead optimization Cryptosporidium

PrP Scaffold Delivers Superior Oral Pharmacokinetics: Up to 4.4-Fold Higher Systemic Exposure Than Matched PP Analogs in Murine Models

Head-to-head oral PK studies in BALB/c mice revealed that PrP-based inhibitors consistently achieve higher Cmax and AUC than their PP-based matched pairs. PrP compound 14 delivered a Cmax of 24.9 μM and AUC of 27,900 min·μmol/L, compared with PP compound 7 (Cmax 12.8 μM, AUC 13,700 min·μmol/L)—a 2.0-fold AUC advantage [1]. An even larger disparity was observed between PrP compound 16 (Cmax 28 μM, AUC 8,500 min·μmol/L at 25 mg/kg) and PP compound 9 (Cmax 5.2 μM, AUC 770 min·μmol/L at 10 mg/kg). After dose-normalization assuming linear PK, PrP 16's estimated AUC at 10 mg/kg (3,398 min·μmol/L) remains 4.4-fold higher than PP 9 [1]. These differences are scaffold-intrinsic and have direct implications for achieving therapeutically relevant systemic exposure—particularly critical for treating disseminated cryptosporidiosis in immunocompromised hosts where GI-localized exposure is insufficient [1].

oral pharmacokinetics AUC Cmax scaffold comparison cryptosporidiosis

Dihydro Saturation Confers Distinct Physicochemical Profile vs. Fully Aromatic 7-Deazaadenine: Fsp³, LogP, and H-Bonding Differentiation

The 6,7-dihydro modification introduces a saturated ethylene bridge (C5–C6) that fundamentally differentiates the target compound from its fully aromatic analog, 7H-pyrrolo[2,3-d]pyrimidin-4-amine (CAS 1500-85-2; 7-deazaadenine). The target compound exhibits Fsp³ = 0.333 (one sp³-hybridized carbon pair out of six scaffold carbons), whereas the aromatic analog has Fsp³ = 0 . This saturation reduces aromatic planarity, alters LogP (target: -0.078 by ChemAxon ; aromatic analog: ~0.281 ), and increases the hydrogen-bond donor count from 1 to 2 . The partially saturated ring also lowers the scaffold's predicted pKa and modifies its electronic influence on the 4-amino substituent reactivity [1]. These differences are not cosmetic—they affect passive membrane permeability, aqueous solubility at physiological pH, and the scaffold's capacity to escape flat, aromatic ligand-efficiency traps that contribute to promiscuous binding and poor developability [1].

physicochemical properties Fsp3 LogP scaffold design lead-likeness

4-Amino Functionality Enables Direct Amidation and Reductive Amination: Synthetic Efficiency Advantage Over 4-Chloro Analog

The 4-amino group of 6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-4-amine permits direct derivatization via amide bond formation (HATU/EDC coupling with carboxylic acids), reductive amination (with aldehydes/ketones and NaBH(OAc)₃ or NaBH₃CN), and sulfonamide formation—all under standard parallel synthesis conditions . In contrast, the nearest halogenated analog, 4-chloro-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine (CAS 16372-08-0), requires a nucleophilic aromatic substitution (SNAr) or Buchwald-Hartwig amination step to install the amine before further elaboration, adding at least one synthetic step, requiring palladium catalysis, and potentially limiting functional group compatibility [1]. The 4-amino compound is also the direct synthetic precursor to the 2,4-diamino-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine series, where patent data confirm that elaborated derivatives inhibit FAK with IC₅₀ values ≤11 nM and suppress cancer cell migration and invasion [2]. The amino compound eliminates the need for the chlorine displacement step entirely, reducing step count, cost, and metal contamination risk in the final API.

synthetic versatility building block amide coupling reductive amination library synthesis

PrP Scaffold Permits Functionalization at C-2 Unavailable to PP Scaffold: Expanded Chemical Space for Kinase Selectivity Engineering

A structural advantage of the pyrrolopyrimidine (PrP) scaffold over the pyrazolopyrimidine (PP) scaffold is the availability of the C-2 position for additional functionalization. As documented in Aurora kinase inhibitor optimization programs, switching from a pyrazolopyrimidine core to a pyrrolopyrimidine core specifically enabled C-2 substitution, which was sterically and electronically inaccessible in the PP series [1]. This additional vector permits simultaneous optimization of kinase selectivity, physicochemical properties, and off-target profiles without compromising hinge-binding affinity [1]. The target compound, 6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-4-amine, provides the free C-2 position for electrophilic aromatic substitution, halogenation, or direct metalation, enabling rapid exploration of C-2 SAR in a way that the PP scaffold cannot support [1]. This scaffold-level differentiation has been exploited in PI3K inhibitor programs (e.g., CH5132799) and Aurora A/B dual inhibitor series where C-2 morpholino or aryl substituents critically govern isoform selectivity [2].

C-2 functionalization kinase selectivity scaffold divergence Aurora kinase CDK

Optimal Application Scenarios for 6,7-Dihydro-5H-pyrrolo[2,3-d]pyrimidin-4-amine (CAS 856600-01-6) Based on Quantitative Differentiation Evidence


Kinase Inhibitor Lead Optimization Requiring Scaffold Hopping from Pyrazolopyrimidine to Recover Potency

Programs stalled on PP scaffold leads with O-alkylated R2 substituents that exhibit poor CpCDPK1 or related kinase potency should procure 6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-4-amine as the entry point for PrP-based resynthesis. As demonstrated by matched-pair data, the PrP core can recover up to 124-fold lost potency (PP 12 IC₅₀ 0.62 μM → PrP 19 IC₅₀ 0.005 μM) while maintaining SRC kinase selectivity and low mammalian cytotoxicity [1]. The scaffold change requires procurement of the parent 4-amine for divergent synthesis of the full inhibitor series.

Oral Drug Discovery Programs Where Systemic Exposure Is Rate-Limiting

When mouse oral PK studies reveal inadequate AUC or Cmax for PP-based leads, the PrP scaffold offers a demonstrated 2.0–4.4-fold AUC advantage for matched substituent pairs [1]. The parent 4-amine building block should be procured for systematic exploration of PrP-based analogs in parallel with existing PP series. This is particularly relevant for anti-infective programs targeting Cryptosporidium or other intracellular parasites where both GI-localized and systemic exposure are required [1].

FAK/Pyk2 Inhibitor Library Synthesis via 2,4-Diamino Derivatization

The 4-amino group of the target compound provides the direct synthetic handle for constructing 2,4-diamino-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine libraries. Patent data confirm that elaborated 2,4-diamino derivatives achieve FAK IC₅₀ values ≤11 nM and suppress cancer cell migration and invasion [2]. Procurement of high-purity 4-amine starting material (≥97% by HPLC, with batch-specific NMR and HPLC QC ) is essential for reproducible library synthesis where trace impurities can confound biological assay interpretation.

C-2 Diversification Campaigns for Kinase Selectivity Profiling

For programs that have identified potent but non-selective kinase inhibitors, the PrP scaffold's accessible C-2 position provides an additional vector for introducing selectivity-determining substituents that are sterically impossible on the PP scaffold [3]. Procuring the parent 4-amine scaffold enables halogenation at C-2 followed by Suzuki, Buchwald-Hartwig, or SNAr diversification—a strategy validated in PI3K inhibitor programs (e.g., CH5132799, PI3Kα IC₅₀ = 14 nM [4]) and Aurora A/B dual inhibitor series [3].

Quote Request

Request a Quote for 6,7-Dihydro-5H-pyrrolo[2,3-d]pyrimidin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.